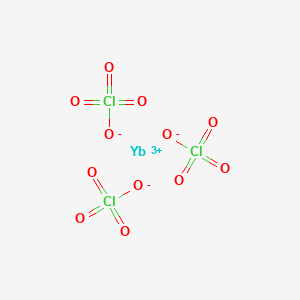

Ytterbium(3+) perchlorate

Description

Significance of Ytterbium(III) in Lanthanide Chemistry Research

Ytterbium (Yb), with atomic number 70, is a member of the lanthanide series. wikipedia.org A key characteristic of ytterbium is its ability to exist in both the +3 and +2 oxidation states, which is uncommon among lanthanides that predominantly exhibit a +3 state. wikipedia.org The +3 oxidation state, with a valence electron configuration of 4f¹³, is the most common and stable form in aqueous solutions. wikipedia.orgwikipedia.org The Yb³⁺ ion's relatively small ionic radius, a consequence of the lanthanide contraction, contributes to its distinct catalytic activity. wikipedia.org This property, along with its paramagnetic nature, makes ytterbium(III) compounds like the chloride salt useful as NMR shift reagents and as catalysts in various organic reactions. wikipedia.org

Role of Perchlorate (B79767) Anion in Ytterbium(III) Systems Studies

The perchlorate anion (ClO₄⁻) is the conjugate base of the very strong perchloric acid, making it a very weak base. wikipedia.org A crucial aspect of the perchlorate anion in the context of coordination chemistry is its character as a weakly coordinating anion. wikipedia.org Its large size and low charge density mean it has a reduced affinity for cations. tera.org This property is highly advantageous in research as it minimizes interference with the coordination of other ligands to the metal center. asianpubs.orgcdnsciencepub.com

In studies involving Ytterbium(III) complexes, the perchlorate anion often serves as a non-coordinating counterion, allowing researchers to investigate the properties of the primary ligands and the central metal ion without significant disruption from the anion. asianpubs.orgcdnsciencepub.com For instance, in the study of lanthanide complexes with ligands like pyrazinamide (B1679903) or N,N-dimethyl formamide, the perchlorate ions typically remain outside the coordination sphere, as indicated by conductivity measurements and infrared spectroscopy. cdnsciencepub.comtandfonline.com This lack of coordination is a key reason why perchlorate salts are frequently used in the synthesis of coordination compounds where the focus is on the interaction between the metal ion and specific organic ligands. asianpubs.orgcdnsciencepub.com The tetrahedral symmetry of the perchlorate ion is often retained in these complexes, further confirming its non-coordinating nature. tandfonline.com

However, it is important to note that under certain conditions and with specific ligands, the perchlorate ion can act as a coordinating ligand, typically in a bidentate fashion through its oxygen atoms. nih.gov The nature of the interaction—whether the perchlorate is coordinating or non-coordinating—can significantly influence the stoichiometry and structure of the resulting lanthanide complexes. asianpubs.org

Interactive Data Table: Properties of Ytterbium(III) Perchlorate

| Property | Value | Reference |

| Chemical Formula | Yb(ClO₄)₃ | ontosight.aiamericanelements.com |

| Molecular Weight | 471.39 g/mol | americanelements.com |

| Appearance | Yellowish or grayish white crystals | chemdad.com |

| Solubility | Highly soluble in water | ontosight.ai |

Interactive Data Table: Coordination Chemistry of Lanthanide Perchlorates

| Ligand | Metal Ion(s) | Coordination of Perchlorate | Resulting Coordination Number | Reference |

| Pyrazinamide | Pr, Nd, Sm, Eu, Tb, Lu | Ionic (non-coordinating) | Not specified | tandfonline.com |

| Schiff Bases | La, Pr, Nd | Ionic (non-coordinating) | 6 | asianpubs.org |

| N,N,N',N'-Tetramethylsuccinamide | La, Pr, Nd, Eu, Yb, Lu | Non-coordinating counteranions | 7 or 8 | acs.org |

| 1,4-bis(phenylsulfinyl)butane | La, Eu, Gd, Tb, Yb | Non-coordinating | Not specified | rsc.org |

| N,N-Dimethyl formamide | La, Ce, Pr, Nd, Sm, Y | Ionic (non-coordinating) | 8 | cdnsciencepub.com |

| N,N-Diphenyl formamide | La, Ce, Pr, Nd, Sm, Y | Ionic (non-coordinating) | 6 | cdnsciencepub.com |

Structure

2D Structure

Properties

CAS No. |

13498-08-3 |

|---|---|

Molecular Formula |

Cl3H2O13Yb |

Molecular Weight |

489.4 g/mol |

IUPAC Name |

ytterbium(3+);triperchlorate;hydrate |

InChI |

InChI=1S/3ClHO4.H2O.Yb/c3*2-1(3,4)5;;/h3*(H,2,3,4,5);1H2;/q;;;;+3/p-3 |

InChI Key |

TYYKUTNLJJSRBB-UHFFFAOYSA-K |

Canonical SMILES |

OCl(=O)(=O)=O.[Yb] |

Pictograms |

Oxidizer; Irritant |

Origin of Product |

United States |

Synthetic Routes and Methodological Considerations for Ytterbium Iii Perchlorate

Preparation Methodologies for Ytterbium(III) Perchlorate (B79767) Salts

The direct synthesis of simple ytterbium(III) perchlorate salts typically involves the reaction of an ytterbium-containing precursor with perchloric acid. ontosight.ai A common and straightforward method is the reaction of ytterbium oxide (Yb₂O₃) with aqueous perchloric acid (HClO₄). This acid-base reaction yields the hydrated ytterbium(III) perchlorate salt dissolved in water.

A similar approach involves the use of ytterbium chloride (YbCl₃) as the starting material, which also reacts with perchloric acid to form the desired perchlorate salt. ontosight.ai The resulting product is often obtained as an aqueous solution, which is commercially available in various concentrations, such as 50% w/w aqueous solutions. fishersci.no The general reactions can be summarized as:

Yb₂O₃ + 6HClO₄ → 2Yb(ClO₄)₃ + 3H₂O

YbCl₃ + 3HClO₄ → Yb(ClO₄)₃ + 3HCl

The choice of precursor may depend on availability and desired purity of the final product. These methods are fundamental for producing the basic ytterbium(III) perchlorate salt, which can then be used as a starting material for the synthesis of more complex coordination compounds.

| Starting Material | Reagent | Product | Reference |

| Ytterbium Oxide (Yb₂O₃) | Perchloric Acid (HClO₄) | Ytterbium(III) perchlorate (Yb(ClO₄)₃) | ontosight.ai |

| Ytterbium Chloride (YbCl₃) | Perchloric Acid (HClO₄) | Ytterbium(III) perchlorate (Yb(ClO₄)₃) | ontosight.ai |

Solution State Behavior and Speciation of Ytterbium Iii Perchlorate

Hydration Structure of Ytterbium(III) Aquo Ions in Perchlorate (B79767) Media

In aqueous solutions, the trivalent ytterbium ion is strongly hydrated due to its high charge-to-radius ratio. semanticscholar.org The perchlorate anion is considered weakly complexing, making ytterbium(III) perchlorate solutions ideal for studying the hydration of the Yb³⁺ cation. nih.gov

Experimental techniques such as X-ray diffraction (XRD), neutron diffraction (ND), and extended X-ray absorption fine structure (EXAFS) have been employed to determine the hydration structure of heavy rare earth ions like ytterbium(III) in aqueous solution. semanticscholar.orgmdpi.com These studies have established that the Yb³⁺ ion is coordinated by eight water molecules in its first hydration sphere, forming the octaaqua ion, [Yb(H₂O)₈]³⁺. semanticscholar.orgmdpi.com

The geometry of the [Yb(H₂O)₈]³⁺ complex is a distorted square antiprism. mdpi.comchemrxiv.orgdiva-portal.org Raman spectroscopy has been a valuable tool in characterizing the hydrated ion. semanticscholar.orgnih.gov A strongly polarized Raman band observed at approximately 394 cm⁻¹ in dilute ytterbium(III) perchlorate solutions is assigned to the symmetric stretching mode (ν₁) of the Yb-O bonds within the [Yb(H₂O)₈]³⁺ cation. semanticscholar.orgdoaj.org The strong polarization of this band confirms its totally symmetric character. semanticscholar.orgdoaj.org At a concentration of around 0.3 mol·L⁻¹, the fully hydrated [Yb(H₂O)₈]³⁺ ion is the predominant species. semanticscholar.orgdoaj.orgresearchgate.netnih.gov

Table 1: Spectroscopic Data for the [Yb(H₂O)₈]³⁺ Ion in Dilute Perchlorate Solution

| Spectroscopic Parameter | Value | Reference |

|---|---|---|

| Raman Band Position (ν₁ Yb-O) | 394 cm⁻¹ | semanticscholar.orgdoaj.org |

| Full Width at Half Height (fwhh) | ~52 cm⁻¹ | semanticscholar.orgdoaj.org |

| Depolarization Degree | ~0 | semanticscholar.orgdoaj.org |

Studies involving the substitution of water (H₂O) with heavy water (D₂O) provide further insight into the hydration structure of the ytterbium(III) ion. semanticscholar.orgdoaj.org When Yb(ClO₄)₃ is dissolved in D₂O, the symmetric stretching mode of the Yb-O bond in the resulting [Yb(D₂O)₈]³⁺ complex shifts to a lower frequency. mdpi.com This isotopic shift is a direct consequence of the heavier mass of deuterium (B1214612) compared to hydrogen. mdpi.com

The vibrational isotope effect was measured in Yb(ClO₄)₃ solutions in both H₂O and D₂O. semanticscholar.orgnih.gov The ν₁ mode of [Yb(H₂O)₈]³⁺ at 394 cm⁻¹ shifts down to 374 cm⁻¹ for [Yb(D₂O)₈]³⁺. mdpi.com This observed shift is in good agreement with the theoretical value calculated by treating the water and heavy water molecules as point masses, which further supports the assignment of this band to the breathing mode of the hydrated cation. semanticscholar.orgmdpi.comdoaj.org The structure and electronic energy levels are not altered between protonated and deuterated solvents. chemrxiv.org

Table 2: Isotopic Effect on the Yb-O Stretching Frequency in Ytterbium(III) Perchlorate Solutions

| Species | Solvent | ν₁ Stretching Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| [Yb(H₂O)₈]³⁺ | H₂O | 394 | semanticscholar.orgmdpi.com |

| [Yb(D₂O)₈]³⁺ | D₂O | 374 | mdpi.com |

Ion Pairing Phenomena in Ytterbium(III) Perchlorate Solutions

In more concentrated solutions of ytterbium(III) perchlorate, the interaction between the hydrated ytterbium(III) cation and the perchlorate anion becomes more significant, leading to the formation of ion pairs. semanticscholar.orgnih.govresearchgate.net

Outer-sphere ion pairs (OSIPs), also known as solvent-separated ion pairs, are formed when the hydrated cation and the anion are separated by at least one layer of solvent molecules. In ytterbium(III) perchlorate solutions, the formation of OSIPs occurs as the solute concentration increases. semanticscholar.orgresearchgate.net The presence of these species can be inferred from changes in the Raman spectra, such as slight shifts and broadening of the ν₁ Yb-O breathing mode. nih.gov

At even higher concentrations, contact ion pairs (CIPs), or inner-sphere complexes, can form. semanticscholar.orgresearchgate.net In a CIP, the anion displaces a water molecule from the first hydration sphere of the cation and comes into direct contact with it. The formation of contact ion pairs between Yb³⁺ and ClO₄⁻ has been observed in concentrated Yb(ClO₄)₃ solutions. semanticscholar.orgresearchgate.net

The extent of ion pair formation is highly dependent on the concentration of the ytterbium(III) perchlorate solution. semanticscholar.orgnih.gov

Dilute Solutions (~0.3 mol·L⁻¹): In this regime, the ytterbium(III) ion exists almost exclusively as the fully hydrated [Yb(H₂O)₈]³⁺ cation. semanticscholar.orgdoaj.orgresearchgate.netnih.gov

Concentrated Solutions (> 2 mol·L⁻¹): As the concentration increases, there is a progressive formation of outer-sphere and then contact ion pairs. semanticscholar.orgdoaj.orgresearchgate.netnih.gov This is evidenced by a shift of the ν₁ Yb-O breathing mode to lower wavenumbers and an increase in its bandwidth. nih.gov For instance, in a 2.423 mol·L⁻¹ solution, the ν₁ band shifts by about 4 cm⁻¹ to a lower frequency, and its full width at half height increases from 52 cm⁻¹ to 59 cm⁻¹. nih.gov

Table 3: Concentration-Dependent Speciation in Aqueous Ytterbium(III) Perchlorate Solutions

| Yb(ClO₄)₃ Concentration | Predominant Species | Spectroscopic Observations (ν₁ Yb-O mode) | Reference |

|---|---|---|---|

| ~0.240 - 0.3 mol·L⁻¹ | [Yb(H₂O)₈]³⁺ | Peak at ~394 cm⁻¹, fwhh ~52 cm⁻¹ | semanticscholar.orgnih.gov |

| > 2.0 mol·L⁻¹ | [Yb(H₂O)₈]³⁺, Outer-sphere ion pairs, Contact ion pairs | Peak shifts to lower wavenumbers (~390 cm⁻¹), fwhh increases (~59 cm⁻¹) | semanticscholar.orgnih.gov |

Comparative Analysis with Other Anions in Ytterbium(III) Solutions (e.g., Chloride, Triflate)

The behavior of the ytterbium(III) ion in solution is significantly influenced by the nature of the counter-anion. Comparative studies involving anions with varying coordinating abilities, such as perchlorate, triflate, and chloride, reveal fundamental differences in ion pairing and inner-sphere complex formation.

In aqueous solutions, perchlorate (ClO₄⁻) and triflate (CF₃SO₃⁻) are considered weakly coordinating or "innocent" anions. researchgate.netchemrxiv.org Consequently, in dilute solutions of ytterbium(III) perchlorate and ytterbium(III) triflate, the Yb³⁺ ion exists predominantly as the fully hydrated octaaqua ion, [Yb(H₂O)₈]³⁺. researchgate.netmdpi.comsemanticscholar.org This is supported by spectroscopic studies, which show that the triflate salt is fully dissociated in these solutions. chemrxiv.org The primary species in these dilute solutions is the Yb³⁺ cation surrounded by a stable hydration shell of eight water molecules.

As the concentration of ytterbium(III) perchlorate increases (typically above 2 mol·L⁻¹), there is evidence of the formation of outer-sphere ion pairs, followed by contact ion pairs. researchgate.netmdpi.comsemanticscholar.org This indicates that even a weakly coordinating anion like perchlorate can begin to displace water molecules from the hydration sphere at high solute concentrations. The behavior of Yb(ClO₄)₃ in this regard is similar to that of other lanthanide perchlorates. researchgate.netmdpi.com

In stark contrast, the chloride ion (Cl⁻) exhibits a stronger tendency to form complexes with the Yb³⁺ ion. In aqueous solutions of ytterbium(III) chloride, weak 1:1 chloro-complexes, denoted as [Yb(H₂O)₇Cl]²⁺, are formed even at moderate concentrations (from approximately 0.422 to 3.224 mol·L⁻¹). researchgate.netmdpi.comsemanticscholar.org The formation of these inner-sphere chloro-complexes signifies that the chloride anion can more readily penetrate the hydration layer of the Yb³⁺ ion compared to perchlorate or triflate. researchgate.net This chloro-complex formation is a key differentiator in the solution chemistry of YbCl₃ compared to Yb(ClO₄)₃ and Yb(CF₃SO₃)₃. The 1:1 chloro-complex is considered weak and its presence diminishes rapidly upon dilution, vanishing at concentrations below 0.4 mol·L⁻¹. researchgate.netsemanticscholar.org

Spectroscopic methods, particularly Raman spectroscopy, have been instrumental in elucidating these differences. The symmetric stretching mode (ν₁) of the Yb-O bonds within the [Yb(H₂O)₈]³⁺ aqua ion is a key diagnostic tool. In perchlorate and triflate solutions, this mode is clearly observed, indicative of the stable octaaqua complex. researchgate.net However, in chloride solutions, the spectra are influenced by the formation of the chloro-complex species. mdpi.comsemanticscholar.org

The differing behaviors of these anions with Ytterbium(III) are summarized in the tables below.

| Anion | Formula | Coordinating Ability | Predominant Species in Dilute Aqueous Solution | Behavior at High Concentrations |

| Perchlorate | ClO₄⁻ | Weakly Coordinating | [Yb(H₂O)₈]³⁺ researchgate.netmdpi.comsemanticscholar.org | Formation of outer-sphere and contact ion pairs researchgate.netmdpi.comsemanticscholar.org |

| Triflate | CF₃SO₃⁻ | Weakly Coordinating / "Innocent" | [Yb(H₂O)₈]³⁺ researchgate.netchemrxiv.org | Full dissociation maintained chemrxiv.org |

| Chloride | Cl⁻ | Moderately Coordinating | [Yb(H₂O)₈]³⁺ and [Yb(H₂O)₇Cl]²⁺ researchgate.netmdpi.comsemanticscholar.org | Increased formation of 1:1 chloro-complexes researchgate.netmdpi.comsemanticscholar.org |

Detailed Research Findings on Ytterbium(III) Speciation with Different Anions

| Study Focus | Anion(s) | Key Findings | Research Method(s) |

| Hydration and Ion Pairing | Perchlorate, Chloride | In dilute perchlorate solutions (~0.3 mol·L⁻¹), [Yb(H₂O)₈]³⁺ is the dominant species. At higher concentrations (>2 mol·L⁻¹), ion pairs form. In chloride solutions (0.422–3.224 mol·L⁻¹), weak 1:1 chloro-complexes are detected. researchgate.netmdpi.comsemanticscholar.org | Raman Spectroscopy, THz Spectroscopy |

| Solution Structure | Triflate | Ytterbium(III) triflate is fully dissociated in various solvents, including water. Triflate is considered an "innocent" anion that does not coordinate with the Yb³⁺ ion. chemrxiv.orgchemrxiv.org | Optical Spectroscopy, DFT Calculations |

| Anion-Dependent Ion Pairing | Chloride, Bromide | THz and Raman spectra show that YbCl₃ forms weak contact ion pairs in concentrated solutions, while YbBr₃ does not show evidence of the anion penetrating the hydration layer. This highlights anion specificity in ion pairing. researchgate.net | THz Spectroscopy, Raman Spectroscopy |

Coordination Chemistry and Complexation Studies of Ytterbium Iii

Ligand Field Splitting and Coordination Geometry in Ytterbium(III) Complexes

The interaction between the Yb(III) ion and the surrounding ligands creates a ligand field (or crystal field) that lifts the degeneracy of the 4f orbitals. This phenomenon, known as ligand field splitting, provides valuable information about the coordination geometry and the nature of the metal-ligand bond. chemrxiv.orgacs.orgnih.gov The electronic energy levels of the Yb(III) ion are first split by spin-orbit coupling into the ²F₇⸝₂ ground state and the ²F₅⸝₂ excited state. chemrxiv.orgacs.orgnih.gov The ligand field then further splits these states into microstates (or mJ levels). chemrxiv.orgacs.orgnih.gov The analysis of these microstates through optical absorption and emission spectroscopy is a powerful tool for determining the structure of Yb(III) complexes in solution. chemrxiv.orgacs.orgnih.gov

The magnitude of the total ligand field splitting is highly sensitive to the symmetry of the coordination environment. For instance, the total splitting for a Yb(III) ion in a regular D₃ symmetry is reported to be 372 cm⁻¹, which increases to 455 cm⁻¹ in a distorted D₃ symmetry. researchgate.net In complexes with lower symmetry, the splitting can be even larger, with values around 528 cm⁻¹ and reaching up to 880 cm⁻¹ in some organometallic derivatives. researchgate.net This sensitivity allows for the determination of the coordination geometry by comparing experimental spectra with theoretical calculations. chemrxiv.orgaip.org For many Yb(III) chelates, a reasonable estimate of the molecular geometry is an octahedron distorted along a threefold axis. aip.org

Computational methods, such as density functional theory (DFT) and ab initio relativistic complete active space self-consistent field (CASSCF) calculations, are crucial for modeling the structures of Yb(III) solvates and calculating the energies of their microstates. chemrxiv.orgacs.orgnih.gov By comparing these theoretical data with experimentally resolved electronic energy levels from absorption and luminescence spectra, it is possible to determine both the coordination number and the specific coordination geometry of the complex in solution. chemrxiv.orgacs.orgnih.gov

| Property | Description | Significance | Reference |

| Ligand Field Splitting | The splitting of electronic energy levels (microstates) due to the electrostatic field of surrounding ligands. | Directly informs on the coordination geometry and symmetry of the Yb(III) complex. chemrxiv.orgacs.orgnih.gov | chemrxiv.orgacs.orgnih.gov |

| Coordination Geometry | The spatial arrangement of ligands around the central Yb(III) ion. | Determined by comparing experimental optical spectra with theoretical calculations of possible structures. chemrxiv.orgacs.org | chemrxiv.orgaip.org |

| Total Splitting Values | Varies with symmetry: 372 cm⁻¹ (D₃), 455 cm⁻¹ (distorted D₃), up to 880 cm⁻¹ (low symmetry organometallics). | Provides a quantitative measure of the ligand field strength and the degree of distortion from ideal symmetry. | researchgate.net |

Formation and Characterization of Ytterbium(III)-Containing Coordination Compounds

The formation of stable and functional Ytterbium(III) coordination compounds is central to harnessing their properties for various applications. The synthesis strategies often involve the reaction of a Ytterbium(III) salt, such as Ytterbium(III) perchlorate (B79767), with a wide array of organic ligands. nih.gov The characterization of these complexes relies on techniques like single-crystal X-ray diffraction, mass spectrometry, elemental analysis, and various spectroscopic methods to elucidate their structure and photophysical properties. rsc.org

A significant area of research focuses on sensitizing the NIR luminescence of Yb(III). Due to the low absorption cross-section of the Yb(III) ion itself, organic ligands known as "antenna" chromophores are coordinated to the metal center. These chromophores absorb light efficiently (typically in the UV or visible range) and transfer the absorbed energy to the Yb(III) ion, which then emits in the NIR. mdpi.combohrium.com

The synthesis of these sensitized complexes often involves the reaction of a Yb(III) precursor with the desired antenna ligand. For example, neutral monoporphyrinate ytterbium(III) complexes have been prepared from a [Yb(TPP)(H₂O)₃]Cl precursor by substituting the water molecules with bidentate anionic ligands. rsc.org This substitution enhances the NIR emission efficiency and lifetimes of the Yb(III) ion. rsc.org Another approach involves the synthesis of Yb(III) complexes with macrocyclic ligands, such as those based on 1,4,7,10-tetraazacyclododecane (B123705) (cyclen), which carry a carbostyril chromophore for sensitization. diva-portal.org

Achieving high quantum yields is a major challenge, as most Yb(III) complexes with organic ligands have efficiencies below 3.5%. mdpi.com Research has shown that introducing heavy atom-containing ancillary ligands, like triphenylphosphine (B44618) oxide (TPPO) or triphenylarsine (B46628) oxide (TPAO), alongside careful engineering of the primary β-diketone ligand, can increase luminescence efficiency significantly. mdpi.com This enhancement is attributed to the alteration of the energy migration pathway, potentially involving charge-transfer (CT) states that facilitate efficient energy transfer from the ligand to the Yb(III) ion. mdpi.com In some cases, complexes with these engineered ligands have achieved quantum yields as high as 7.0% in the solid state. mdpi.com

Ytterbium(III) forms complexes with a vast range of both neutral and charged ligands, leading to diverse coordination numbers and geometries. The nature of the ligand plays a critical role in the final structure and properties of the complex.

Neutral Ligands: Neutral ligands, such as 2,2'-bipyridine (B1663995) and various phenanthroline derivatives, are commonly incorporated into Yb(III) coordination spheres. optica.orgrsc.org For instance, monoporphyrinate ytterbium(III) acetate (B1210297) complexes have been synthesized with neutral bidentate ligands like 1,10-phenanthroline (B135089) and 2,2'-dipyridylamine. rsc.org In these complexes, the coordination number of the Yb(III) ion can vary between seven and eight, depending on whether the acetate ligand coordinates in a monodentate or bidentate fashion. rsc.org The eight-coordinate complexes generally exhibit stronger NIR emission and longer lifetimes. rsc.org Another example involves a bis(amidinate) Yb(II) complex that features an unusual coordination of a neutral arene moiety from the ligand to the metal center, which can be switched by changing the oxidation state of ytterbium to Yb(III). bohrium.com

| Ligand Type | Example Ligand | Resulting Yb(III) Complex/Feature | Reference |

| Neutral Bidentate | 1,10-Phenanthroline | [Yb(TPP)(OOCCH₃)(phen)]; Eight-coordinate, enhanced NIR emission. | rsc.org |

| Neutral Arene | ansa-bis(amidinate) | Reversible κ¹N,η⁶-arene coordination upon oxidation state change. | bohrium.com |

| Dianionic | 1,4-Diazabutadiene (DAD²⁻) | Cp#Yb(DAD)²⁻(THF); Formed by oxidation of Yb(II). | acs.org |

| Anionic Bidentate | Alkynylamidinate | Yb[(CyN)₂C—C≡C—Ph]₃; Monomeric, solvent-free structure. | nih.gov |

| Bridging Anionic | Diselenide (Se₂²⁻) | Dinuclear Yb(III) complex with a bridging Se₂²⁻ moiety. | rsc.org |

| Varying Charge | Cyclen-based with carboxylate/carbamide donors | Complexes with 0, +1, +2, or +3 overall charge; charge affects redox potential. | diva-portal.org |

Solvent molecules can play a crucial role in the coordination chemistry of Yb(III), either by directly coordinating to the metal ion to form the inner coordination sphere or by forming outer-sphere complexes. chemrxiv.orgresearchgate.net The choice of solvent can influence the coordination number, geometry, and the luminescence properties of the resulting complexes. chemrxiv.orgjkps.or.kr

Spectroscopic and theoretical studies have been conducted on Yb(III) solvates in various solvents, including water, methanol (B129727) (MeOH), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). chemrxiv.orgacs.orgnih.gov In water, methanol, and DMF, the Yb(III) ion is typically eight-coordinated with a square antiprismatic geometry. chemrxiv.orgacs.orgnih.gov The situation in DMSO is more complex, suggesting a different or mixed speciation. chemrxiv.orgacs.orgnih.gov The coordination ability of the solvent molecules, which often coordinate through oxygen atoms, depends on the electron density on those atoms. jkps.or.kr For instance, studies on a deuterated hexafluoroacetylacetonato ytterbium complex, [Yb(HFA-D)₃], in various organic solvents showed that the luminescence intensity and lifetime were strongest in DMSO-d₆. jkps.or.kr This was attributed to the strong interaction between DMSO molecules and the Yb(III) ion, which displaces other quenching species from the coordination sphere. jkps.or.kr

The relatively large size of lanthanide ions leads to high coordination numbers, which decrease across the series due to the lanthanide contraction. For Yb(III), one of the smaller lanthanides, the aqua-ion is found to have eight water molecules in its inner coordination sphere. chemrxiv.orgresearchgate.net These coordinated solvent molecules can often be replaced by more strongly coordinating ligands during the synthesis of new complexes. rsc.orgresearchgate.net

| Solvent | Coordination Number of Yb(III) | Coordination Geometry | Observations | Reference |

| Water (D₂O) | 8 | Square Antiprismatic | The [Yb(H₂O)₈]³⁺ complex is the dominant species. | chemrxiv.orgacs.orgnih.gov |

| Methanol (MeOH-d₄) | 8 | Square Antiprismatic | Similar to the aquo ion, indicating strong solvation. | chemrxiv.orgacs.orgnih.gov |

| N,N-Dimethylformamide (DMF) | 8 | Square Antiprismatic | Forms a stable eight-coordinate solvate. | chemrxiv.orgacs.orgnih.gov |

| Dimethyl Sulfoxide (DMSO-d₆) | - | Complicated Speciation | Strong interaction with Yb(III); enhances luminescence in some complexes. | chemrxiv.orgacs.orgnih.govjkps.or.kr |

Advanced Spectroscopic Characterization of Ytterbium Iii Perchlorate Systems

Vibrational Spectroscopy Applications (Raman, FTIR)

Vibrational spectroscopy, encompassing both Raman and Fourier-transform infrared (FTIR) techniques, is a powerful tool for investigating the structure of hydrated and solvated metal ions. nanografi.com These methods probe the vibrational modes of molecules, which are sensitive to the chemical environment, including bond strengths and intermolecular interactions.

In aqueous solutions of ytterbium(III) perchlorate (B79767), the interaction between the Yb³⁺ ion and water molecules in its first hydration shell gives rise to a characteristic Ytterbium-Oxygen (Yb-O) stretching mode. Raman spectroscopy has been instrumental in identifying and assigning this vibration. For the fully hydrated [Yb(H₂O)₈]³⁺ ion, a strongly polarized Raman band is observed, which is assigned to the symmetric Yb-O stretching mode (ν₁). mdpi.comsemanticscholar.org The position of this band is indicative of the Yb-O bond strength.

A study utilizing Raman spectroscopy on aqueous ytterbium perchlorate solutions identified the ν₁ Yb-OH₂ breathing mode of the [Yb(OH₂)₈]³⁺ aqua ion. mdpi.comsemanticscholar.org The position of this mode shifts with the lanthanide ion, correlating inversely with the Ln-O bond distances. mdpi.com Theoretical studies using density functional theory (DFT) have also been employed to calculate the vibrational frequencies of Yb(III) complexes, including those with perchlorate, revealing the bidentate coordination of the ligands and the dominant ionic character of the Ytterbium-Oxygen bond. researchgate.net

Table 1: Assignment of Yb-O Stretching Modes in Ytterbium(III) Aqua Ions from Raman Spectroscopy

| Species | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| [Yb(OH₂)₈]³⁺ | ν₁ (symmetric stretch) | 394 | mdpi.comsemanticscholar.org |

| [Yb(OD₂)₈]³⁺ | ν₁ (symmetric stretch) | 376.5 | researchgate.net |

This interactive table allows for sorting and filtering of the data.

Vibrational spectroscopy is particularly sensitive to the formation of ion pairs in solution, where the perchlorate anion may displace water molecules from the inner coordination sphere of the Yb³⁺ ion or associate with the hydrated cation in the outer sphere. In dilute aqueous solutions of ytterbium(III) perchlorate, the dominant species is the fully hydrated [Yb(H₂O)₈]³⁺ ion. mdpi.comsemanticscholar.org However, as the concentration of ytterbium(III) perchlorate increases, changes in the Raman spectra indicate the formation of both outer-sphere and contact ion pairs. mdpi.comsemanticscholar.org

The formation of contact ion pairs in other ytterbium halide solutions, such as YbCl₃, has been confirmed through THz and Raman spectroscopy, which can detect the formation of chloro-complexes. researchgate.net While perchlorate is generally considered a weakly coordinating anion, at high concentrations, its presence can influence the hydration structure around the Yb³⁺ ion. dntb.gov.uamdpi.com The spectroscopic signature of ion pairing often involves shifts in the vibrational modes of both the cation-water unit and the anion itself. For instance, the symmetry of the perchlorate ion (Td) can be lowered upon coordination, leading to the appearance of new bands in the Raman and FTIR spectra that are forbidden in the free ion. researchgate.netchem-soc.si

Studies on various electrolyte solutions have shown that the perturbation of water's hydrogen-bond network by ions can be effectively monitored through vibrational spectroscopy. mdpi.comacs.org The formation of solvent-shared ion pairs can be identified by unique spectral features of the water molecules involved. mdpi.com

Electronic Spectroscopy (UV-Vis, Luminescence Excitation/Emission)

Electronic spectroscopy provides valuable information about the electronic structure of the Yb³⁺ ion, which is characterized by a partially filled 4f shell. The f-f transitions, although Laporte-forbidden, give rise to sharp absorption and emission bands in the near-infrared (NIR) region.

The electronic configuration of Yb³⁺ is [Xe]4f¹³. The ground state is ²F₇/₂, and the only excited state within the 4f shell is ²F₅/₂. The transition between these two states occurs in the NIR region, typically around 980 nm. acs.org High-resolution absorption, luminescence excitation, and emission spectra allow for the determination of the crystal field splitting of these electronic energy levels. chemrxiv.orgresearchgate.net

In different solvent environments, the coordination around the Yb³⁺ ion changes, which in turn affects the crystal field and leads to shifts in the positions and intensities of the observed spectral lines. chemrxiv.org Low-temperature measurements (e.g., at 77 K) are often employed to reduce thermal broadening and resolve the distinct electronic transitions (microstates). chemrxiv.orgchemrxiv.org The analysis of these spectra provides a detailed picture of the electronic structure of the Yb(III) solvate. chemrxiv.org

Time-resolved luminescence spectroscopy is a powerful technique for studying the dynamics of the Yb³⁺ excited state. The luminescence lifetime of the ²F₅/₂ state is highly sensitive to the presence of quenchers, particularly O-H, N-H, and C-H oscillators from coordinated solvent molecules or ligands, which can deactivate the excited state non-radiatively. acs.orgrsc.org

By measuring the luminescence decay, the number of water molecules coordinated to the Yb³⁺ ion can be estimated. mdpi.com Time-resolved studies have been reported for Yb³⁺ in solution, both through direct excitation and via energy transfer from sensitizing chromophores. rsc.orglookchem.com These studies are crucial for understanding the factors that influence the luminescence quantum yield of ytterbium complexes. acs.orgresearchgate.net The luminescence decay of the Yb³⁺ excited state in complexes has been observed to follow an exponential decay, with lifetimes in the microsecond range. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Ytterbium(III) Studies

Due to the paramagnetism of the Yb³⁺ ion, its NMR spectra are characterized by large chemical shifts and significant line broadening, which can present challenges for analysis. researchgate.net However, these paramagnetic effects can also provide valuable structural and dynamic information that is not accessible for diamagnetic systems.

Paramagnetic ¹H NMR spectroscopy has been used to study the structure of Yb(III) complexes in solution. acs.org Despite the challenges, useful information on dynamic processes can be obtained. researchgate.net In some cases, to overcome the difficulties associated with the paramagnetism of Yb³⁺, analogous complexes with diamagnetic ions like Lu³⁺ or Y³⁺ are studied to gain structural insights, assuming the structures are comparable due to similar ionic radii. acs.orgbohrium.com For instance, a coordination study of Lu(III) perchlorate in aqueous mixtures at low temperatures allowed for the direct observation of signals for coordinated and free water molecules, enabling the determination of the hydration number. bohrium.com

Theoretical and Computational Investigations of Ytterbium Iii Perchlorate

Theoretical and computational chemistry provides powerful tools to investigate the intricate details of the structure, bonding, and electronic properties of Ytterbium(III) perchlorate (B79767) and its complexes. These methods offer insights that complement experimental findings and help in the interpretation of spectroscopic and magnetic data.

Separation and Extraction Methodologies for Ytterbium Iii from Perchlorate Media

Solvent Extraction Mechanisms and Parameters

Solvent extraction is a primary technique for the separation of lanthanides. This process involves the distribution of a metal ion between two immiscible liquid phases: an aqueous phase containing the metal ion and an organic phase containing an extracting agent. The efficiency and selectivity of this separation are highly dependent on the choice of extractant and the experimental conditions.

Chelating agents are organic compounds that can form stable complexes with metal ions, facilitating their transfer from the aqueous to the organic phase. The extraction of trivalent lanthanides, including ytterbium, from aqueous perchlorate (B79767) solutions has been studied using various chelating agents.

One notable example is the use of 4-benzoyl-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-thione (HBMPPT) . Studies have investigated the extraction of a range of trivalent lanthanides, from lanthanum to lutetium, as well as yttrium, from perchlorate solutions using HBMPPT in combination with a synergistic agent. tandfonline.com The distribution coefficients for the metal ions were observed to vary across the lanthanide series, with analysis of the extraction data indicating the stoichiometry of the extracted complexes. tandfonline.com

Synergistic extraction involves the use of a combination of two or more extractants that, when used together, enhance the extraction efficiency to a degree greater than the sum of their individual effects. This is a common strategy to improve both the extraction and separation of lanthanides.

The extraction of Ytterbium(III) from perchlorate media often employs a chelating agent in conjunction with a neutral donor ligand, such as a phosphine (B1218219) oxide or a sulfoxide (B87167). For instance, the combination of 4-benzoyl-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-thione (HBMPPT) with trioctylphosphine oxide (TOPO) has been used to extract Ytterbium(III) from aqueous perchlorate solutions. tandfonline.com The presence of TOPO, a phosphine oxide, generally leads to an increase in the number of its molecules in the extracted complex as the atomic number of the lanthanide increases. tandfonline.com

Similarly, the synergistic extraction of trivalent lanthanides has been explored with mixtures of 1-phenyl-3-methyl-4-benzoyl-pyrazolone-5 (HPMBP) and neutral oxo-donors like bis(2-ethylhexyl) sulphoxide (B2EHSO) . tandfonline.com The synergistic effect is attributed to the formation of adducts in the organic phase, such as M(PMBP)₃·(B2EHSO) and M(PMBP)₃·2(B2EHSO), where M represents the lanthanide ion. tandfonline.com The kinetics of Ytterbium(III) extraction from aqueous solutions containing both tributyl phosphate (B84403) (TBP) , another phosphine oxide, and perchlorate have also been investigated, highlighting the role of the synergistic agent in the reaction mechanism. oup.com

Another example involves the synergistic solvent extraction of praseodymium, gadolinium, and ytterbium with mixtures of 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone (HP) and tridecylammonium perchlorate (TDAHClO₄) in benzene. bohrium.com

The determination of the composition and structure of the extracted metal complexes is crucial for understanding and optimizing the separation process. Several analytical techniques are employed for this purpose.

A common method is slope analysis , where the logarithm of the distribution coefficient (log D) is plotted against the logarithm of the concentration of one of the components (e.g., the extractant, synergistic agent, or hydrogen ion) while keeping others constant. The slope of the resulting line can indicate the stoichiometry of that component in the extracted species. tandfonline.comresearchgate.net For example, this method was used to determine the stoichiometry of complexes involving HBMPPT and TOPO. tandfonline.com

Infrared (IR) spectroscopy can provide information about the coordination of the extractant to the metal ion by observing shifts in the characteristic vibrational frequencies of the functional groups involved in complexation. researchgate.net

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful technique for probing the local atomic environment of the extracted metal ion. It can provide details on the coordination number and bond distances of the Ytterbium(III) ion within the extracted complex in the organic phase. rsc.org

Non-linear regression analysis of extraction data is also used to deduce the stoichiometries of the extracted species. tandfonline.com

Ion Exchange Resins in Ytterbium(III) Separation from Perchlorate Solutions

Ion exchange is another key technology for the separation of rare earth elements. This method relies on the reversible exchange of ions between a solid ion exchange resin and a liquid phase containing the ions to be separated.

The separation of lanthanides, including ytterbium, from perchlorate media can be achieved using cation exchange columns. In this process, the lanthanide ions are first adsorbed onto the resin from a dilute acid solution. Subsequently, they can be selectively eluted in order of increasing atomic number by using perchloric acid of gradually increasing concentration as the eluent. The separation of yttrium and europium, which have chemistries similar to ytterbium, has been demonstrated using anion exchange resins, a method that depends on the formation of anionic complexes of these metals. dtic.mil The extraction of ytterbium from perchlorate solutions has been investigated, with extraction being most effective with perchlorate, chloride, and formate (B1220265) anions. dtic.mil

Thermodynamic Analysis of Ytterbium(III) Extraction Equilibria

The study of the thermodynamics of the extraction process provides valuable insights into the spontaneity and driving forces of the reaction. The key thermodynamic parameters—enthalpy change (ΔH), Gibbs free energy change (ΔG), and entropy change (ΔS)—are determined to characterize the extraction equilibrium.

The temperature dependence of the extraction equilibrium constant (Kex) is used to calculate these thermodynamic parameters. The enthalpy change can be determined from the slope of a plot of ln Kex versus 1/T (the van 't Hoff equation). researchgate.net The Gibbs free energy change is calculated from the relation ΔG = -RTlnKex, and the entropy change is subsequently determined using the equation ΔG = ΔH - TΔS. researchgate.net

Studies on the extraction of Ytterbium(III) have shown that the process is often exothermic, meaning it releases heat (ΔH < 0). For example, the extraction of Ytterbium(III) from a sulfate (B86663) medium using triphenylarsine (B46628) was found to be an exothermic process. researchgate.net Similarly, the enthalpy change for the extraction of trivalent lanthanide ions with diamides is also exothermic. iaea.org The kinetic studies of Ytterbium(III) extraction with 2-ethylhexylphosphonic acid mono-(2-ethylhexyl) ester also involved the calculation of thermodynamic activation parameters such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) from the effect of temperature on the extraction rate. researchgate.net

The table below presents thermodynamic data for the extraction of Ytterbium(III) from a sulfate medium, which provides an indication of the typical values encountered in such systems.

| Metal Ion | ΔH (kJ/mol) | ΔG (kJ/mol) | ΔS (J/mol·K) |

| Yb(III) | -52.4 | -18.7 | -113.1 |

| Data from the extraction of Yb(III) from 3 mol/L H₂SO₄ medium by 0.2 mol/L triphenylarsine in kerosene. researchgate.net |

Reactivity and Mechanistic Studies of Ytterbium Iii Perchlorate Systems

Intramolecular and Intermolecular Energy Transfer Processes

The luminescence of Ytterbium(III) is a key area of research, with a focus on how energy is transferred to and from the Yb(III) ion. These processes are fundamental to the development of luminescent materials and probes.

The emission of light from Ytterbium(III) can be initiated through sensitization, a process where an organic ligand, often referred to as an "antenna," absorbs light and subsequently transfers that energy to the Yb(III) ion. Several mechanisms can facilitate this energy transfer in Ytterbium(III) complexes.

Energy Transfer: The conventional mechanism for sensitized luminescence in Yb(III) complexes involves the absorption of light by a ligand, which promotes it to a singlet excited state (S₁). mdpi.com Through intersystem crossing, the ligand transitions to a triplet excited state (T₁). mdpi.com If the energy of this triplet state is appropriately matched with the excited state of the Yb(III) ion (²F₅/₂), energy transfer can occur, leading to the characteristic near-infrared (NIR) emission of Ytterbium(III). mdpi.com

Internal Redox Process: An alternative pathway for sensitization involves an internal redox mechanism. mdpi.com In this process, the excited antenna ligand transfers an electron to the Yb(III) ion, reducing it to Yb(II) and forming a ligand radical cation. The subsequent back electron transfer from Yb(II) to the ligand radical cation can leave the Yb(III) ion in an excited state, from which it can then luminesce. mdpi.com This mechanism has been proposed to be the dominant pathway for sensitized luminescence in certain Ytterbium(III) complexes. mdpi.com

Photoinduced Electron Transfer (PeT): Photoinduced electron transfer is a significant process in the sensitization of Yb(III) luminescence. acs.orgdiva-portal.org In some systems, excitation of the antenna can lead to the transfer of an electron from the antenna's excited state to the Yb(III) center. acs.orgdiva-portal.org This process is particularly relevant in complexes where the Yb(III) ion is relatively easy to reduce. acs.orgdiva-portal.org The subsequent back electron transfer can populate the emissive excited state of Yb(III). diva-portal.org

Phonon-Assisted Energy Transfer (PAEnT): When a significant energy gap exists between the donor (antenna) and the acceptor (Yb(III)) energy levels, phonon-assisted energy transfer can play a role. acs.orgrsc.org In this mechanism, the excess energy during the transfer is dissipated through vibrational modes of the surrounding solvent or ligand framework. rsc.org This allows for sensitization even when the energy matching for a direct resonant energy transfer is not optimal. rsc.org

Table 1: Key Mechanistic Steps in Sensitized Luminescence of Ytterbium(III) Complexes

| Mechanism | Step 1 | Step 2 | Step 3 | Outcome |

| Energy Transfer | Ligand absorbs light (S₀ → S₁) | Intersystem crossing (S₁ → T₁) | Energy transfer from ligand triplet state to Yb(III) | Yb(III) luminescence |

| Internal Redox | Ligand absorbs light and gets excited | Electron transfer from excited ligand to Yb(III) (forms Yb(II) and ligand radical) | Back electron transfer populates excited state of Yb(III) | Yb(III) luminescence |

| Photoinduced Electron Transfer (PeT) | Antenna excitation | Electron transfer from antenna to Yb(III) | Back electron transfer to populate Yb(III) excited state | Yb(III) luminescence |

| Phonon-Assisted Energy Transfer (PAEnT) | Energy transfer from antenna to Yb(III) | Excess energy dissipated as vibrations (phonons) | Yb(III) luminescence |

The efficiency of Ytterbium(III) luminescence is often limited by various quenching mechanisms that provide non-radiative pathways for the de-excitation of the excited Yb(III) ion.

One of the most significant quenching pathways involves the vibrational overtones of high-frequency oscillators, such as O-H, N-H, and C-H bonds, in the vicinity of the Yb(III) ion. acs.orgrsc.org The energy of the Yb(III) excited state can be effectively transferred to these vibrational modes, leading to non-radiative decay and a decrease in luminescence intensity. acs.orgrsc.org This is a primary reason why the presence of water or other protic solvents can severely quench Yb(III) emission. acs.org

Intermolecular and intramolecular processes can also lead to quenching. rsc.org For instance, electron transfer from the excited Yb(III) ion to a suitable acceptor molecule in the surrounding environment can occur. rsc.org Additionally, if other metal ions or species with appropriate energy levels are present, energy transfer from the excited Yb(III) ion to these species can serve as a quenching pathway. researchgate.net In concentrated solutions or solid-state materials, energy migration between neighboring Yb(III) ions can occur, with the energy eventually being trapped at a "killer" site, such as an impurity or a defect, where it is lost non-radiatively. researchgate.net

Table 2: Common Quenching Mechanisms for Excited Ytterbium(III)

| Quenching Mechanism | Description | Key Factors |

| Vibrational Quenching | Energy from the excited Yb(III) ion is transferred to high-frequency vibrations (e.g., O-H, N-H, C-H bonds) of nearby molecules. | Proximity of high-frequency oscillators to the Yb(III) ion. |

| Energy Transfer to Quenchers | The excited Yb(III) ion transfers its energy to another molecule or ion (the quencher) in the system. | Presence of species with energy levels that can accept energy from excited Yb(III). |

| Concentration Quenching | In systems with high concentrations of Yb(III), energy can migrate between Yb(III) ions until it reaches a quenching site. | Concentration of Yb(III) ions. |

| Electron Transfer | The excited Yb(III) ion participates in an electron transfer process with a suitable donor or acceptor. | Redox properties of the Yb(III) ion and surrounding species. |

Kinetic Stability of Perchlorate (B79767) Anion in Ytterbium(III) Solutions

The perchlorate anion (ClO₄⁻) is generally considered to be kinetically inert towards reduction, especially in dilute solutions and at ambient temperatures. tera.org This high kinetic barrier to reduction makes it a popular choice as a non-coordinating anion in studies of metal ion chemistry, as it is less likely to interfere with the primary reactions being investigated. tera.org

Catalytic Potential of Ytterbium Iii Salts in Chemical Transformations

Lewis Acidity of Ytterbium(III) Centers in Catalysis

The catalytic activity of ytterbium(III) compounds is fundamentally derived from the potent Lewis acidity of the Yb³⁺ cation. researchgate.net As a member of the lanthanide series, ytterbium experiences the phenomenon known as the lanthanide contraction, which results in a smaller ionic radius than would otherwise be expected. This small size, combined with its +3 charge, gives the Yb³⁺ ion a high charge-to-size ratio. kuleuven.be This high charge density makes it a strong electron-pair acceptor, or Lewis acid.

In a catalytic cycle, the Yb³⁺ center can coordinate to electron-rich sites in a substrate, such as the oxygen atom of a carbonyl group. This coordination polarizes the substrate, making it more susceptible to nucleophilic attack. For instance, in an aldol (B89426) reaction, the coordination of Yb³⁺ to an aldehyde's carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, facilitating the attack by a silyl (B83357) enol ether or enolate. nih.gov Similarly, in Diels-Alder reactions, the Lewis acid can activate a dienophile, lowering the energy of the transition state and often influencing the stereoselectivity of the reaction. scielo.br The trivalent ytterbium ion's electron configuration, [Xe]4f¹³, also plays a role in its chemical behavior and catalytic nature. wikipedia.org

Comparative Catalytic Studies of Ytterbium(III) Perchlorate (B79767) and Other Salts (e.g., Triflate, Chloride)

The catalytic performance of a Ytterbium(III) salt is not solely dependent on the metal center but is significantly influenced by the counterion. Comparative studies, although not always encompassing all three salts in a single reaction, reveal distinct differences in reactivity and selectivity among ytterbium(III) perchlorate, triflate, and chloride.

Research into dehydrative glycosylation, for example, has provided a direct comparison between Ytterbium(III) perchlorate and Ytterbium(III) triflate. In the reaction of a 1-hydroxy sugar with an alcohol, both salts were found to be catalytically active, but their effectiveness and the stereoselectivity of the resulting glycoside product were highly dependent on the solvent used. clockss.org In diethyl ether (Et₂O), Yb(ClO₄)₃ gave a high yield and a high α:β ratio, whereas in acetonitrile (B52724) (MeCN), the stereoselectivity was reversed, favoring the β product. Yb(OTf)₃ in acetonitrile also favored the β product but with a lower yield. clockss.org

| Catalyst (0.05 equiv) | Solvent | Yield (%) | α:β Ratio | Reference |

| Yb(ClO₄)₃ | Et₂O | 85 | 92:8 | clockss.org |

| Yb(ClO₄)₃ | MeCN | 80 | 17:83 | clockss.org |

| Yb(OTf)₃ | MeCN | 65 | 34:66 | clockss.org |

This data underscores the subtle interplay between the catalyst's counterion and the reaction medium in dictating the outcome of a chemical transformation. While Ytterbium(III) triflate is one of the most extensively studied and versatile lanthanide catalysts, researchgate.net these findings highlight that Ytterbium(III) perchlorate can also serve as a potent Lewis acid catalyst, in some cases offering different or improved selectivity profiles. For instance, in certain tandem reactions leading to bicyclic γ-lactones, both Yb(OTf)₃ and Ni(ClO₄)₂·6H₂O have been noted as effective Lewis acid catalysts. researchgate.net

Role of the Counterion in Catalytic Activity

The counterion (anion) associated with the Yb³⁺ cation plays a critical role in modulating its catalytic activity. The Lewis acidity of the metal center is inversely related to the coordinating ability of its counterion. Anions that are weakly coordinating, such as perchlorate (ClO₄⁻) and triflate (OTf⁻), leave the Yb³⁺ center more "exposed" or coordinatively unsaturated. This enhances its ability to interact with and activate substrates, thereby increasing the catalytic rate.

In contrast, more strongly coordinating anions, like chloride (Cl⁻), can compete with the substrate for coordination sites on the Yb³⁺ ion. This can lead to lower catalytic activity compared to salts with non-coordinating or weakly coordinating anions. This principle is demonstrated in studies where Ytterbium(III) triflate often exhibits higher catalytic activity than Ytterbium(III) chloride. kuleuven.be For example, in the cationic polymerization of certain monomers, the reaction rate was found to decrease in the order of Yb(OTf)₃ > YbCl₃ > Yb(NO₃)₃, directly reflecting the coordinating ability of the anions.

The choice of counterion can therefore be used to fine-tune the reactivity and selectivity of the ytterbium catalyst for a specific application. While highly non-coordinating anions like triflate often lead to the highest activity, other anions like perchlorate can offer unique selectivity or may be effective in specific solvent systems. clockss.org However, it is also worth noting that salts containing perchlorate are often used with caution due to the potential for explosive reactions when mixed with organic compounds under certain conditions. kuleuven.be

Luminescence and Photophysical Properties of Ytterbium Iii Perchlorate Systems

Near-Infrared (NIR) Emission Characteristics of Ytterbium(III)

The luminescence of the ytterbium(III) ion is characterized by a distinct and sharp emission band in the near-infrared (NIR) region of the electromagnetic spectrum. grafiati.com This emission originates from a single electronic transition within the 4f electron shell of the ion.

Specifically, the emission corresponds to the transition from the lowest level of the excited state manifold, ²F₅⸝₂, to the various levels of the ground state manifold, ²F₇⸝₂. nih.govmdpi.com This transition typically results in a strong emission peak centered around 975-980 nm. nih.govmdpi.comnih.gov For instance, in a complex synthesized using a dicarboxylic acid ligand, the characteristic ²F₅⸝₂ → ²F₇⸝₂ transition of Yb³⁺ resulted in emission peaks at 975 nm and 1011 nm upon excitation with 335 nm light. mdpi.com

A key feature of Yb(III) is its relatively simple energy level diagram, possessing only one excited f-electron state. nih.gov This simplicity minimizes the pathways for non-radiative decay compared to other lanthanides like neodymium (Nd) and erbium (Er), which contributes to its potential for high intrinsic quantum yields. nih.gov

The process of generating this NIR emission in ytterbium complexes, often derived from ytterbium(III) perchlorate (B79767), relies on a mechanism known as the "antenna effect" or sensitized luminescence. Because the f-f transitions of lanthanide ions are parity-forbidden, their direct excitation is inefficient, resulting in low molar absorption coefficients. To overcome this, organic ligands (chromophores) are coordinated to the Yb(III) ion. These ligands absorb light much more efficiently (typically in the UV or visible range) and transfer the absorbed energy to the Yb(III) center, which then de-excites by emitting its characteristic NIR luminescence. nih.govacs.orgnih.gov The excitation spectra of these complexes often mirror the absorption spectra of the organic ligands, confirming this energy transfer pathway. nih.gov

Quantum Yield and Luminescence Lifetime Measurements

The efficiency of the NIR emission from ytterbium(III) systems is quantified by two critical parameters: the luminescence quantum yield (Φ) and the excited-state lifetime (τ). The quantum yield represents the ratio of photons emitted to photons absorbed, while the lifetime measures the average time the ion remains in the excited state before returning to the ground state.

Similarly, biocompatible Yb(III) complexes of β-fluorinated porphyrinates have demonstrated high quantum yields of up to 13% in water and lifetimes up to 249 µs in DMSO. nih.gov Another study on a novel ytterbium complex with 4,7-diphenyl-1,10-phenanthroline-2,9-dicarboxylic acid reported an absolute quantum yield of 0.46% and a long lifetime of 105 µs in deuterated methanol (B129727) (CD₃OD). mdpi.com

The following table summarizes photophysical data for several Ytterbium(III) complexes, illustrating the range of quantum yields and lifetimes achieved through ligand design.

| Yb(III) Complex System | Solvent | Overall Quantum Yield (Φ) | Luminescence Lifetime (τ) | Reference |

|---|---|---|---|---|

| Sandwiched porphyrinate/Kläui ligand | CD₂Cl₂ | 63% | 714 µs | nih.gov |

| Sandwiched porphyrinate/Kläui ligand | CH₂Cl₂ | 25% | ~200 µs | nih.govnih.gov |

| β-fluorinated porphyrinate | Water | up to 13% | up to 173 µs | nih.gov |

| β-fluorinated porphyrinate | DMSO | up to 23% | up to 249 µs | nih.gov |

| Yb(DPPDA)₂ | CD₃OD | 0.46% | 105 µs | mdpi.com |

Influence of Coordination Environment on Luminescence Efficiency

Ligand Design and Sensitization Pathways: The primary strategy for enhancing luminescence is the "antenna effect," where an organic chromophore absorbs energy and transfers it to the Yb(III) ion. The efficiency of this energy transfer is paramount. Porphyrins and their derivatives are highly effective antenna ligands due to their large extinction coefficients in the visible and red regions of the spectrum. nih.govnih.goveiu.edu Studies have shown that porphyrinate ligands can achieve a sensitization efficiency of nearly 100%. nih.gov

Quenching Effects: A major challenge in designing efficient NIR emitters is minimizing non-radiative decay, which quenches the Yb(III) luminescence. This quenching is primarily caused by the coupling of the Yb(III) excited state with high-frequency vibrations from oscillators like O-H, C-H, and N-H bonds in the immediate vicinity of the ion. mdpi.comacs.orgdiva-portal.org Therefore, a crucial design principle is to encapsulate the Yb(III) ion to shield it from solvent molecules (especially water) and from X-H bonds within the ligands themselves. mdpi.comresearchgate.net This is why deuterated ligands and solvents, which have lower frequency C-D vibrations, can dramatically boost quantum yields and lifetimes. nih.govnih.gov In one study, the calculated number of solvent molecules bound to the Yb³⁺ was near-zero, indicating effective protection from the solvent and leading to a considerably high intrinsic quantum yield of 12.5%. mdpi.com

In a related study, the introduction of a second ligand (2,2'-dipyridyl) to a terbium(III) perchlorate complex significantly enhanced its fluorescence intensity and lifetime compared to the binary complex. nih.gov This demonstrates that modifying the coordination sphere, even in perchlorate-containing systems, is a powerful tool for improving luminescence properties. nih.gov

Emerging Research Directions and Advanced Applications of Ytterbium Iii Perchlorate in Inorganic and Materials Science

Design of Luminescent Probes for Advanced Materials

The intrinsic luminescent properties of lanthanide ions, including Yb³⁺, make them ideal candidates for the development of optical probes. Ytterbium(III) perchlorate (B79767) serves as a common starting material for synthesizing complex molecular structures that can function as luminescent sensors. nih.gov The design of these probes often involves encapsulating the Yb³⁺ ion within a macrocyclic ligand or coordinating it with organic molecules that can sensitize its emission. researchgate.netudc.es

Research has focused on creating ligands that not only form stable complexes with Yb³⁺ but also provide a coordination environment that enhances its near-infrared (NIR) emission. For instance, macrocyclic ligands based on cyclam platforms with picolinate (B1231196) pendant arms have been investigated for their coordination properties with lanthanide ions. researchgate.net The goal is to create a probe where the Yb³⁺ luminescence is modulated by the presence of a specific analyte, allowing for its detection. One study reports on the synthesis and crystal structure of an ytterbium(III) perchlorate acetonitrile (B52724) solvate, highlighting the fundamental coordination chemistry that underpins the design of more complex functional molecules. udc.esudc.es Another research effort successfully synthesized novel mixed ligand coordination compounds using Ytterbium(III) perchlorate, acesulfame, and N,N-diethylnicotinamide, demonstrating the versatility of the perchlorate salt in creating luminescent materials. nih.govresearchgate.net

| Ligand/System | Target Analyte/Application | Key Feature |

| Acesulfame/N,N-diethylnicotinamide | General Luminescent Material | Synthesis of novel mixed-ligand complexes from Yb(ClO₄)₃. nih.govresearchgate.net |

| Macrocyclic Ligands (e.g., bp18c6) | Lanthanide Ion Sensing | Provides a coordination site that can be tailored for specific ions. researchgate.net |

| Acetonitrile Solvate | Fundamental Structural Analysis | Provides baseline data on the coordination environment of Yb³⁺ with perchlorate. udc.esudc.es |

Spintronics and Molecular Magnetism Research Involving Ytterbium(III)

The field of molecular spintronics aims to use individual molecules to store and process information, leveraging their magnetic properties. acs.orgsci-hub.st Ytterbium(III) complexes are at the forefront of this research due to the Yb³⁺ ion's large magnetic anisotropy, which arises from its electronic structure. This anisotropy can create an energy barrier to the relaxation of magnetization, a key property for single-molecule magnets (SMMs) and quantum bits (qubits). ungur.orgresearchgate.net

Researchers have successfully synthesized Ytterbium(III) complexes that exhibit slow magnetic relaxation, a characteristic of SMMs. researchgate.net In one notable case, a six-coordinate Ytterbium(III) complex was shown to behave as a field-induced single-ion magnet (SIM), where the magnetic bistability is observed only upon the application of an external magnetic field. ungur.org This behavior is attributed to an "easy-plane" magnetic anisotropy, a significant finding in the study of lanthanide-based magnets. ungur.org

Furthermore, the synergy between the magnetic and electrical properties of Ytterbium(III) compounds is being explored. A molecular ferroelectric Ytterbium(III) complex was found to exhibit magnetoelectric coupling at room temperature. ua.pt This breakthrough, where a magnetic field can influence electric polarization, opens pathways for developing new multifunctional materials for low-consumption electronics and high-density data storage. ua.pt Theoretical studies using advanced computational methods are also crucial for understanding and predicting the magnetic behavior of various Yb³⁺ coordination environments, guiding synthetic efforts toward molecules with tailored properties for spintronic applications. researchgate.net

| Ytterbium(III) Complex Type | Key Magnetic Property | Potential Application |

| Six-coordinate Trigonally Distorted Octahedral Complex | Field-Induced Single-Ion Magnet (SIM) Behavior, Easy-Plane Anisotropy ungur.org | High-density memory, Quantum computing ungur.org |

| [Yb(trensal)] | Strong Magnetic Anisotropy, Coupled Electronic-Nuclear Qudit System researchgate.net | Molecular Qubits researchgate.net |

| Molecular Ferroelectric Complex | Room-Temperature Magnetoelectric Coupling ua.pt | Spintronics, Low-consumption electronics ua.pt |

Applications in Advanced Fiber Laser Development and Materials Characterization

Advanced Fiber Laser Development

Ytterbium(III) ions are the workhorse of high-power fiber lasers, which are critical tools in manufacturing, medicine, and scientific research. militaryaerospace.comclemson.edu In these lasers, Yb³⁺ ions are doped into the silica (B1680970) glass core of an optical fiber. While the manufacturing process may use various ytterbium precursors, salts like Ytterbium(III) perchlorate provide the essential Yb³⁺ ions that act as the gain medium.

When pumped with light from laser diodes (typically around 915 nm or 976 nm), the Yb³⁺ ions are excited and then release this energy as laser light at a longer wavelength, typically between 1030 nm and 1100 nm. optica.orgoptica.org The fiber geometry allows for excellent heat dissipation, enabling the generation of continuous-wave output powers exceeding the kilowatt level from a single fiber. optica.org

Key advantages of using Yb³⁺ in fiber lasers include:

High Power Conversion Efficiency : The small difference between the pump and emission wavelengths (small quantum defect) leads to minimal heat generation and efficiencies often exceeding 80%. optica.org

Broad Emission Bandwidth : The emission of Yb³⁺ can be tuned over a wide range of wavelengths, from approximately 976 nm to 1200 nm, allowing for versatile laser sources. militaryaerospace.comoptica.org

Simple Energy Level Structure : Ytterbium has only one excited state, which prevents efficiency losses from processes like excited-state absorption that affect other laser materials. militaryaerospace.com

Recent developments have focused on creating large-mode-area (LMA) fibers to further scale output power without compromising beam quality and on designing novel fiber structures to achieve efficient lasing at the challenging 976 nm wavelength for applications in neuroscience and as a pump source for other lasers. militaryaerospace.comclemson.educoherent.com

| Fiber Laser Parameter | Reported Value/Range | Significance |

| Max. Continuous-Wave Output Power | 1.36 kW optica.org | Enables high-speed cutting, welding, and material processing. |

| Slope Efficiency | 83% optica.org | Minimizes waste heat and power consumption. |

| Tuning Range | 976 nm to 1120 nm optica.org | Allows a single laser to be adapted for multiple applications. |

| Lasing Wavelengths for Neuroscience | 1.3 µm and 1.7 µm windows (via OPO) coherent.com | Enables deep-tissue three-photon imaging of the brain. coherent.com |

Materials Characterization

Ytterbium(III) perchlorate is also a valuable reagent in synthetic chemistry for creating novel coordination compounds and materials. nih.govresearchgate.net Once synthesized, these new materials undergo extensive characterization to determine their structure, composition, and physical properties. This process is fundamental to materials science, as it links a material's structure to its function. researchgate.net

For example, in a study synthesizing new lanthanide complexes, Ytterbium(III) perchlorate was used as the source of the metal cation. nih.gov The resulting crystalline product was then analyzed using a suite of characterization techniques:

Infrared (FT-IR) Spectroscopy: To identify the vibrational modes of the ligands and confirm their coordination to the Yb³⁺ ion. nih.gov

Thermal Analysis (TGA/DSC): To study the thermal stability of the compound and identify decomposition pathways, revealing information about its composition and the presence of water or other solvent molecules. nih.gov

Through such characterization, researchers can confirm the successful synthesis of a target molecule and gain insights that are crucial for the rational design of future materials with desired luminescent, magnetic, or catalytic properties.

Q & A

Q. What are the key physicochemical properties of Ytterbium(III) perchlorate critical for experimental design?

Ytterbium(III) perchlorate (CAS 13498-08-3) is typically supplied as a 50% w/w aqueous solution with a molecular formula of Cl₃H₂O₁₃Yb and a molecular weight of 489.41 g/mol . Its ionic structure comprises Yb³⁺ ions coordinated with three perchlorate (ClO₄⁻) anions, forming a hygroscopic, odorless liquid. The solution’s high oxidizing potential necessitates storage in inert conditions, away from organic materials or reducing agents . Key parameters for experimental design include its pH-dependent solubility, ionic strength adjustments in buffer systems, and stability under varying temperatures (e.g., avoiding decomposition above 150°C) .

Q. How is Ytterbium(III) perchlorate synthesized and purified for laboratory use?

A common synthesis route involves reacting ytterbium(III) oxide (Yb₂O₃) with concentrated perchloric acid (HClO₄) under controlled stoichiometric conditions:

The reaction is exothermic and requires cooling to prevent thermal decomposition of perchlorate. Post-synthesis, the solution is filtered to remove unreacted particles, and the concentration is standardized via gravimetric analysis or ion chromatography. Purity is verified using inductively coupled plasma mass spectrometry (ICP-MS) to detect trace metal impurities .

Q. What safety protocols are essential when handling Ytterbium(III) perchlorate?

Due to its strong oxidizing nature, Ytterbium(III) perchlorate must be stored in glass or polyethylene containers, isolated from organic solvents, powdered metals, and reducing agents (e.g., sulfides) . Personal protective equipment (PPE) such as nitrile gloves and safety goggles is mandatory. Spills should be neutralized with sodium bicarbonate and rinsed extensively with water. Ventilation systems must mitigate inhalation risks, particularly in aerosol-generating procedures .

Advanced Research Questions

Q. How are hydrolysis constants of Ytterbium(III) perchlorate determined in aqueous systems?

Hydrolysis constants are measured via potentiometric titrations in non-complexing media (e.g., 1 M NaClO₄) to isolate hydrolysis products. A pH electrode monitors free Yb³⁺ activity as a function of added base. Data is analyzed using least-squares optimization to solve equilibrium equations:

Complementary methods include solubility studies (measuring Yb(OH)₃ precipitation thresholds) and distribution coefficients (organic-aqueous phase partitioning) . Discrepancies between studies often arise from ionic strength variations or CO₂ interference, necessitating rigorous buffer controls .

Q. What insights do computational studies provide on Ytterbium(III)-perchlorate bonding dynamics?

Density functional theory (DFT) calculations at the PW91/TZP level reveal that Yb³⁺–O bonds in Yb(ClO₄)₃ complexes exhibit predominantly ionic character (85–90%), with minor covalent contributions from ligand-to-metal charge transfer. This ionic dominance explains rapid ligand-exchange kinetics in coordination chemistry, favoring bidentate or tridentate binding with macrocyclic ligands. Deviations between computed and experimental structures (e.g., bond lengths) are resolved via hybrid functionals incorporating relativistic effects for heavy atoms .

Q. How can luminescence spectroscopy advance the analysis of Ytterbium(III) perchlorate complexes?

Yb³⁺ exhibits near-infrared (NIR) luminescence (~980 nm) due to (). Time-resolved fluorescence spectroscopy isolates Yb³⁺ signals from background noise, enabling applications in bioimaging or sensor design. Energy transfer efficiency is quantified using Förster resonance energy transfer (FRET) paired with organic chromophores. Recent studies highlight pH-dependent luminescence quenching in aqueous solutions, correlating with hydroxide complex formation .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported solubility values for Ytterbium(III) hydroxide?

Solubility data for Yb(OH)₃ vary across studies due to differences in ionic strength (e.g., 0.1 M vs. 1 M NaClO₄) and CO₂ partial pressure , which promotes carbonate complexation. A meta-analysis of potentiometric and solubility data recommends using the Specific Ion Interaction Theory (SIT) to normalize results to zero ionic strength. For example, Silva (1982) reports log for Yb(OH)₃ in 0.1 M NaClO₄, while Rai et al. (1983) finds log in chloride media. Adjusting for anion-specific activity coefficients reconciles these differences within ±0.3 log units .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.